3-Methyl-1H-Indole-d8

Analytical Chemistry Isotope Dilution Mass Spectrometry Quality Control

Choose 3-Methyl-1H-Indole-d8 (skatole-d8, ≥98 atom% D) as your LC-MS/MS internal standard for unambiguous skatole quantification. Its +8 Da mass shift eliminates matrix interference, ensuring robust assay validation for boar taint testing in pork fat and bioanalysis. Avoid the analytical risks of under-labeled analogs—this octa-deuterated form guarantees co-elution and matrix effect correction for regulatory compliance.

Molecular Formula C9H9N
Molecular Weight 139.227
CAS No. 697807-03-7
Cat. No. B569937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-Indole-d8
CAS697807-03-7
Synonymsβ-Methylindole-d8;  Scatole-d8;  Skatol-d8;  Skatole-d8;  NSC 122024-d8; 
Molecular FormulaC9H9N
Molecular Weight139.227
Structural Identifiers
SMILESCC1=CNC2=CC=CC=C12
InChIInChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D
InChIKeyZFRKQXVRDFCRJG-JGUCLWPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-Indole-d8 (CAS 697807-03-7): Deuterated Internal Standard for LC-MS/MS Quantitation of Skatole


3-Methyl-1H-Indole-d8 (CAS 697807-03-7), also known as Skatole-d8, is an octa-deuterated stable isotope-labeled analogue of the endogenous metabolite and environmental toxin 3-methylindole (skatole) . With a molecular formula of C9HD8N and a molecular weight of 139.22 g/mol, this compound is specifically designed and synthesized for use as an internal standard in mass spectrometry-based quantitative assays . Its primary function is to enable accurate and precise quantification of unlabeled skatole in complex biological and environmental matrices, including mammalian feces, pork fat, and other tissues .

Why Skatole-d8 Cannot Be Replaced by Unlabeled Skatole or Lower-Deuterated Analogs in Quantitative MS Workflows


In quantitative LC-MS/MS or GC-MS assays, the use of an internal standard is critical to correct for analyte loss during sample preparation and ion suppression/enhancement effects during ionization. While a structural analog or the unlabeled compound (skatole, CAS 83-34-1) could be used, this introduces significant analytical risk. The use of 3-Methyl-1H-Indole-d8 (skatole-d8), a stable isotope-labeled (SIL) internal standard, is the industry gold standard because it exhibits nearly identical physicochemical behavior to the target analyte, co-eluting perfectly and experiencing the same matrix effects, yet is uniquely distinguished by its mass in the detector [1]. Generic substitution with a non-deuterated analog or a less robustly labeled version (e.g., skatole-d3) can compromise assay accuracy, precision, and the ability to meet stringent regulatory method validation criteria, as evidenced by the potential for differential extraction or chromatographic behavior [2]. The quantifiable differentiation in mass and purity between skatole-d8 and its comparators directly translates to improved analytical performance and procurement value for regulated bioanalysis or food safety testing.

Quantitative Differentiation of 3-Methyl-1H-Indole-d8: Purity, Isotopic Enrichment, and MS Performance vs. Comparators


Comparative Purity and Isotopic Enrichment: 3-Methyl-1H-Indole-d8 vs. Unlabeled Skatole

3-Methyl-1H-Indole-d8 is specified with a chemical purity of ≥95% and a high isotopic enrichment of ≥98% atom D, ensuring minimal interference from unlabeled analyte in quantitative assays . In contrast, a standard unlabeled skatole reference material (CAS 83-34-1) is supplied with a purity specification of 97.0% but lacks isotopic enrichment, making it unsuitable as an internal standard for MS-based quantification of skatole . This isotopic purity is a critical differentiator for procurement when selecting a reliable internal standard.

Analytical Chemistry Isotope Dilution Mass Spectrometry Quality Control

Enhanced Mass Spectrometric Resolution: 3-Methyl-1H-Indole-d8 vs. 3-Methyl-1H-Indole-d3

The mass spectrometric resolution between the analyte and its internal standard is a function of their mass difference. 3-Methyl-1H-Indole-d8 (MW 139.22) provides a mass shift of +8 Da relative to unlabeled skatole (MW 131.17), compared to the +3 Da shift provided by 3-Methyl-1H-Indole-d3 (MW 134.19) . This larger mass difference (8 Da) for the d8 analog significantly reduces the risk of isotopic cross-talk between the internal standard's M+1 or M+2 isotopes and the analyte's monoisotopic peak, which is a known source of non-linearity and inaccuracy in quantitative LC-MS/MS methods [1].

Mass Spectrometry LC-MS/MS Method Development Stable Isotope Labeling

Method Validation Data: Use of Isotope Dilution with Deuterated Skatole for Regulatory Compliance

A collaborative trial validated an isotope dilution GC-MS and LC-MS/MS method for quantifying skatole, indole, and androstenone in pork fat, explicitly employing deuterated internal standards [1]. This method, which uses skatole-d8 or a similar deuterated skatole analog, demonstrated robust performance characteristics: repeatability relative standard deviation (RSDr) ranged from 3% to 10%, and reproducibility relative standard deviation (RSDR) ranged from 10% to 30% across the concentration ranges encompassing sensory thresholds [1]. The method's validation against ISO 5725-2:1994 and compliance with EU food contaminant control requirements underscores the necessity of a stable isotope-labeled internal standard for achieving regulatory-grade data [1].

Food Chemistry Method Validation Boar Taint Analysis

Primary Application Scenarios for 3-Methyl-1H-Indole-d8 in Quantitative Bioanalysis and Food Safety


LC-MS/MS Quantification of Skatole in Biological Matrices

This product is optimally deployed as an internal standard in LC-MS/MS or GC-MS workflows for the accurate quantification of skatole in complex biological samples such as plasma, urine, feces, and tissue homogenates. The ≥98% atom D isotopic enrichment and +8 Da mass shift minimize analytical interference, which is essential for correcting matrix effects and ensuring linear calibration curves across a wide dynamic range .

Regulatory-Compliant Analysis of Boar Taint Compounds in Pork

3-Methyl-1H-Indole-d8 is a critical reagent for food testing laboratories performing isotope dilution mass spectrometry to measure skatole levels in pork fat for boar taint assessment. Its use enables the high precision (RSDr of 3-10%) required for official control methods that must comply with EU legislation on food contaminants [1].

Tracer Studies for Skatole Metabolism and Environmental Fate

The compound's stable isotope labeling makes it suitable for use as a tracer to investigate the metabolic pathways of skatole in bacterial cultures or animal models, or to study its environmental degradation. The deuterium label allows for the differentiation of administered compound from endogenous production, facilitating precise mass balance and metabolite identification studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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